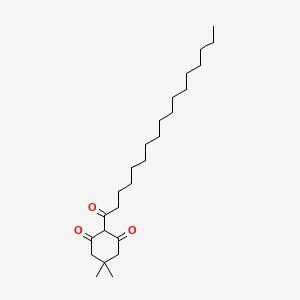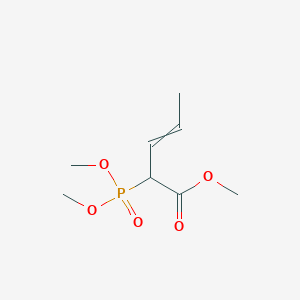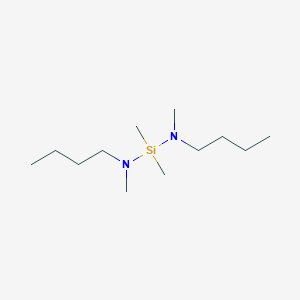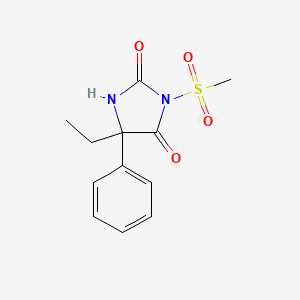![molecular formula C21H23NO2 B14214811 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid CAS No. 790257-14-6](/img/structure/B14214811.png)
6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid is a chemical compound known for its unique structure and properties It consists of an anthracene moiety attached to a hexanoic acid chain via a methylamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid typically involves the reaction of anthracene-9-carbaldehyde with 6-aminohexanoic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form different reduced anthracene derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, reduced anthracene derivatives, and various substituted anthracene compounds
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathwaysAdditionally, the compound can interact with various enzymes and proteins, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-9-carbaldehyde: A precursor used in the synthesis of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid.
6-Aminohexanoic acid: Another precursor used in the synthesis process.
Anthraquinone derivatives: Compounds formed from the oxidation of the anthracene moiety.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of anthracene and hexanoic acid. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Propriétés
Numéro CAS |
790257-14-6 |
|---|---|
Formule moléculaire |
C21H23NO2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
6-(anthracen-9-ylmethylamino)hexanoic acid |
InChI |
InChI=1S/C21H23NO2/c23-21(24)12-2-1-7-13-22-15-20-18-10-5-3-8-16(18)14-17-9-4-6-11-19(17)20/h3-6,8-11,14,22H,1-2,7,12-13,15H2,(H,23,24) |
Clé InChI |
FWDHXRCYOUPOHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)

![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)

![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)




![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl-](/img/structure/B14214798.png)

